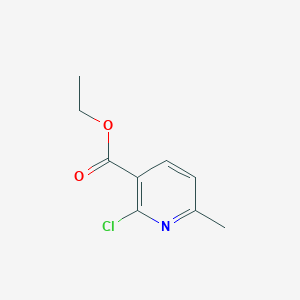

Ethyl 2-chloro-6-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGVPAVDMEQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574651 | |

| Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39073-14-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39073-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Halogenated Pyridine and Nicotinate Ester Chemistry

The chemical architecture of ethyl 2-chloro-6-methylnicotinate, featuring a chlorine atom, a methyl group, and an ethyl ester moiety on a pyridine (B92270) core, makes it a valuable tool for synthetic chemists. Halogenated pyridines are a critical class of compounds, frequently utilized as building blocks in the creation of pharmaceuticals and agrochemicals. molbase.comruifuchems.combldpharm.com The presence of a halogen, such as chlorine, on the pyridine ring provides a reactive handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. molbase.comruifuchems.com

Nicotinic acid and its esters, known as nicotinates, are also of great interest. Current time information in Kaunas, LT. They are not only biologically relevant, with nicotinic acid being Vitamin B3, but their derivatives are also integral components in numerous synthetic pathways. The ester functionality in this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing its synthetic utility.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Established Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through well-documented, multi-step procedures that rely on the transformation of readily available precursors. These methods are foundational in the production of this and similar halogenated pyridine carboxylic acid esters.

Multi-Step Approaches from Precursors

A common and established route to this compound begins with the oxidation of 2-methyl-5-ethylpyridine. This precursor is converted to 6-methylnicotinic acid, which is then subjected to chlorination and subsequent esterification. google.comenvironmentclearance.nic.in The oxidation step is a critical transformation, converting the ethyl group at the 5-position into a carboxylic acid function. google.com

Another significant multi-step pathway involves building the pyridine ring from acyclic precursors. One such method starts with the reaction of acetone (B3395972) and ethyl formate, followed by the introduction of malononitrile (B47326) to construct a 3-cyano-6-methyl-2(1H)-pyridone intermediate. google.com This pyridone is a versatile precursor that can be converted into the target compound. The pyridone is first chlorinated to introduce the chloro-substituent at the 2-position, yielding 2-chloro-6-methylnicotinic acid. The final step is the esterification of the carboxylic acid group with ethanol to produce the desired this compound. google.com

This synthetic sequence is outlined below:

Ring Formation: Condensation of simple acyclic compounds to form a substituted pyridone.

Chlorination: Introduction of a chlorine atom onto the pyridine ring.

Esterification: Conversion of the nicotinic acid to its ethyl ester.

Specific Reagents and Optimized Reaction Conditions

The efficiency of these synthetic pathways is highly dependent on the choice of reagents and the optimization of reaction conditions.

For the oxidation of 2-methyl-5-ethylpyridine, a mixture of nitric acid and sulfuric acid is often employed at elevated temperatures, typically between 155°C and 160°C. google.com The use of a catalyst, such as ammonium (B1175870) vanadate, is crucial for this transformation. google.com Following oxidation, the resulting 6-methylnicotinic acid is isolated, sometimes via its copper salt to aid purification. google.com

In the pathway starting from the pyridone intermediate, specific reagents are key for each step. The chlorination of the 3-cyano-6-methyl-2(1H)-pyridone or the subsequent 6-methylnicotinic acid is effectively achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃). google.com For the final esterification step to form the ethyl ester, the 2-chloro-6-methylnicotinic acid is often first converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride then readily reacts with ethanol to yield this compound with high purity. google.com

The table below summarizes key reagents and conditions for these established pathways.

| Synthetic Step | Precursor | Key Reagents | Reaction Conditions | Product | Reference |

| Oxidation | 2-methyl-5-ethylpyridine | Nitric Acid (65%), Sulfuric Acid (96%), Ammonium Vanadate | 155-160°C | 6-methylnicotinic acid | google.com |

| Ring Formation | Acetone, Ethyl formate, Malononitrile | Sodium methoxide, Piperidine (B6355638), Acetic Acid | Reflux | 3-cyano-6-methyl-2(1H)-pyridone | google.com |

| Chlorination | 3-cyano-6-methyl-2(1H)-pyridone | Phosphorus oxychloride (POCl₃) | Heat | 2-chloro-6-methylnicotinic acid | google.com |

| Esterification | 2-chloro-6-methylnicotinic acid | Thionyl chloride (SOCl₂), Ethanol | Stirring, followed by workup with sodium bicarbonate | This compound | google.com |

Advanced Synthetic Strategies for Substituted Nicotinate (B505614) Derivatives

Beyond the established routes, modern organic synthesis offers a range of advanced strategies for preparing substituted nicotinate derivatives. These methods provide greater control over substitution patterns and allow for the construction of highly functionalized pyridine rings.

Regioselective Synthesis Approaches

Regioselectivity is a major focus in the synthesis of substituted pyridines, aiming to introduce functional groups at specific positions on the ring with high precision. One powerful technique is the regioselective deprotonation of the pyridine ring, followed by quenching with an electrophile. nih.gov For instance, directed ortho-metalation can be used to selectively functionalize positions adjacent to an existing substituent. This allows for the direct introduction of a variety of functional groups onto the pyridine core of nicotinate-like structures. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the N-1 selective substitution of heterocyclic motifs, a strategy that can be adapted to achieve regioselectivity in pyridine systems. nih.gov These methods often utilize specialized ligands and catalysts to direct the reaction to a specific site, avoiding the formation of isomeric mixtures and obviating the need for complex protecting group strategies. nih.gov

Ring Closure and Cyclization Reactions

The construction of the pyridine ring itself through cyclization reactions is a cornerstone of heterocyclic chemistry and offers a direct route to substituted nicotinates. The Hantzsch pyridine synthesis and its variations are classic examples, involving the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. A modern variation involves the reaction of 1,1,3,3-tetraethoxypropane (B54473) with β-amino ethyl crotonate in ethanol to form the substituted pyridine ring of ethyl 2-methylnicotinate. google.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for synthesizing cyclic structures, including heterocycles. nih.gov This reaction uses ruthenium catalysts, such as Grubbs' catalyst, to form a double bond within a molecule, leading to cyclization. nih.gov While often used for larger rings, the principles of RCM can be applied to the synthesis of complex molecules containing heterocyclic cores. Another important class of reactions is ring-opening polymerization (ROP) of cyclic esters, which, while typically used for creating polymers, demonstrates the catalytic activation and cleavage of ester-containing rings, a process fundamental to heterocyclic transformations. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling in Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com For compounds like this compound, the chloro-substituent serves as an excellent "handle" for such reactions.

Prominent examples of these reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. It could be used to replace the chlorine atom in this compound with a wide variety of alkyl or aryl groups. chemie-brunschwig.ch

Heck Reaction: This method involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. chemie-brunschwig.ch

Negishi Cross-Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. chemie-brunschwig.chnih.gov It is known for its high functional group tolerance. chemie-brunschwig.ch

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a direct route to amino-substituted nicotinate derivatives. ustc.edu.cn

These coupling reactions offer a modular approach to synthesizing a diverse library of substituted nicotinate esters from a common intermediate like this compound.

The table below highlights some of these advanced catalytic methods.

| Reaction Type | Catalyst/Metal | Coupling Partners | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent + Organic Halide | C-C | chemie-brunschwig.ch |

| Heck Reaction | Palladium | Alkene + Organic Halide | C-C | chemie-brunschwig.ch |

| Negishi Cross-Coupling | Nickel or Palladium | Organozinc Reagent + Organic Halide | C-C | nih.gov |

| Buchwald-Hartwig Amination | Palladium | Amine + Organic Halide | C-N | ustc.edu.cn |

| Ullmann Reaction | Copper | Two Aryl Halides | C-C (Biaryl) | thermofisher.com |

Process Optimization and Scale-Up Considerations for Nicotinate Synthesis

The industrial production of nicotinate esters, including specialty compounds like this compound, necessitates rigorous process optimization and careful consideration of scale-up parameters. The transition from laboratory-scale synthesis to large-scale manufacturing introduces challenges related to reaction kinetics, heat and mass transfer, and product isolation. Therefore, developing robust and efficient processes is critical for economic viability and product quality. Key areas of focus in the scale-up of nicotinate synthesis include maximizing product yield and ensuring high purity through optimized reaction conditions and effective purification methodologies.

Yield Enhancement Strategies

Maximizing the yield of the desired nicotinate ester is a primary objective in process scale-up. This involves a multi-faceted approach, targeting reaction conditions, catalyst selection, and reactor design.

One fundamental strategy is the optimization of reaction parameters. For instance, in the synthesis of methyl-6-methylnicotinate, the reaction of 5-Ethyl-2-Methyl Pyridine with sulfuric acid and nitric acid is conducted at elevated temperatures environmentclearance.nic.in. However, these conditions can also lead to the formation of by-products like Di Nicotinic Acid environmentclearance.nic.in. Fine-tuning the temperature and reaction time is therefore crucial to favor the formation of the desired product while minimizing side reactions. Similarly, in the transesterification reaction for producing menthyl nicotinate, carrying out the reaction under a partial vacuum (100 to 400 mbar) facilitates the removal of the C1-C4 alkyl alcohol byproduct, driving the equilibrium towards the product and enhancing the yield google.com.

Catalyst selection and optimization are also paramount. In the transesterification of methyl nicotinate with menthol (B31143), using sodium mentholate as a catalyst is a known method google.com. A patented process describes using alkaline catalysts from the class of C1-C4 alkoxides, which contributes to a high chemical yield of over 83% for menthyl nicotinate google.com. For the synthesis of nicotinic acid, a common precursor, enzymatic processes offer high selectivity. The use of nitrilase from Gordonia terrae in a fed-batch reaction has been shown to significantly increase productivity nih.gov. By feeding the substrate, 3-cyanopyridine (B1664610), in increments, substrate inhibition can be overcome, leading to a high concentration of the product nih.gov.

Process intensification through continuous flow technology presents another avenue for yield enhancement on a large scale. A study on the hydrogenation of ethyl nicotinate using a trickle bed reactor demonstrated a significant increase in throughput. For the partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, a throughput of 1219 g d⁻¹ was achieved, while the full hydrogenation process reached a throughput of 1959 g d⁻¹ researchgate.net. This approach not only increases productivity but can also improve safety and process control.

| Strategy | Example Application | Observed Outcome | Reference |

| Optimized Reaction Conditions | Transesterification of an alkyl nicotinate with menthol under partial vacuum (100-400 mbar). | Facilitates removal of alcohol byproduct, driving the reaction equilibrium forward. | google.com |

| Fed-Batch Reaction | Enzymatic synthesis of nicotinic acid from 3-cyanopyridine using Gordonia terrae nitrilase. | Achieved a product accumulation of 202 g/L, with a catalytic productivity of 15.3 g/h/g dcw. | nih.gov |

| Catalyst Selection | Use of alkaline C1-C4 alkoxides in the synthesis of menthyl nicotinate. | Resulted in a chemical yield of >83%. | google.com |

| Process Intensification | Continuous flow hydrogenation of ethyl nicotinate in a trickle bed reactor. | Achieved a throughput of up to 1959 g d⁻¹ for the fully hydrogenated product. | researchgate.net |

Purity Improvement Techniques in Large-Scale Preparation

Achieving high purity is critical for the final product, especially for applications in pharmaceuticals and specialty chemicals. Large-scale preparation requires purification methods that are both effective and scalable.

Distillation is a cornerstone of purification for many nicotinate esters. For the purification of menthyl nicotinate, vacuum distillation is employed. A patented process describes adding powdered activated carbons to the reaction mixture before distillation google.com. This treatment, followed by fractional distillation under vacuum, allows for the separation of unreacted starting materials and byproducts, ultimately yielding a product with a purity of over 99.50% google.com. Similarly, in the manufacturing process of methyl-6-methylnicotinate, high vacuum distillation is the final step to isolate the pure product after extraction environmentclearance.nic.in.

Crystallization is another widely used technique for purifying solid nicotinate derivatives or their precursors. The choice of solvent is critical to ensure high recovery of the pure compound while leaving impurities in the mother liquor.

For specific impurities or challenging separations, other techniques may be employed. In the synthesis of nicotinic acid, downstream processing can involve adjusting the pH of the reaction mixture to precipitate the product, which is then filtered and dried. One study reported a simple downstream process for nicotinic acid recovery that yielded a pure product nih.gov. In cases where acidic or basic impurities are present, extraction with an appropriate aqueous solution can be used. For example, in the synthesis of ethyl nicotinate derivatives, a wash with a citric acid solution was used to remove byproducts researchgate.net.

The use of ion exchange resins has also been described for the purification of nicotinic acid, allowing for its separation from nicotinamide (B372718) to achieve a high-purity product mdpi.com. While highly effective, the scalability and economic feasibility of chromatographic methods must be carefully evaluated for large-scale industrial processes. For instance, silica (B1680970) gel column chromatography has been used for the purification of methyl nicotinate at the lab scale chemicalbook.com.

| Technique | Application | Purity Achieved | Reference |

| Vacuum Distillation with Activated Carbon | Purification of menthyl nicotinate. | > 99.50% | google.com |

| High Vacuum Distillation | Isolation of methyl-6-methylnicotinate. | Final purification step after extraction. | environmentclearance.nic.in |

| pH Adjustment and Precipitation | Recovery of nicotinic acid from a biotransformation broth. | Yielded a white pulverized product of high purity. | nih.gov |

| Ion Exchange Chromatography | Separation of nicotinic acid from nicotinamide. | Results in a high purity product. | mdpi.com |

| Enzymatic Catalysis | Preparation of L-nicotine from an intermediate. | Chiral purity of up to 99%. | google.com |

Chemical Transformations and Reactivity Profiles of Ethyl 2 Chloro 6 Methylnicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring in ethyl 2-chloro-6-methylnicotinate is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex substituted pyridines.

Halogen Displacement Reactions by Various Nucleophiles

The chloro group can be readily displaced by a range of nucleophiles, including amines, alkoxides, and thiols. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the pyridine ring.

The reaction with amines, for instance, provides access to 2-amino-6-methylnicotinate derivatives. Similarly, treatment with alkoxides leads to the formation of 2-alkoxy-6-methylnicotinates, and reaction with thiols yields 2-thioether-substituted nicotinates. The general conditions for these transformations often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated hydrochloric acid.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-chloropyridines is well-established and serves as a reliable predictor. wikipedia.orgnih.gov For example, 2-chloropyridine (B119429) itself reacts with various nucleophiles to yield substituted pyridines. wikipedia.org

Table 1: Examples of Nucleophilic Substitution on 2-Chloropyridine Derivatives

| Nucleophile | Product Type | General Conditions |

| Primary/Secondary Amines | 2-Aminopyridines | Heat, with or without base |

| Alkoxides (e.g., NaOMe) | 2-Alkoxypyridines | Heat in corresponding alcohol |

| Thiols (e.g., NaSH) | 2-Thiopyridones/Thioethers | Varies, often with base |

Introduction of Diverse Functional Groups

Beyond simple amines and alkoxides, the nucleophilic displacement of the chlorine atom allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the scaffold. For example, reaction with hydrazine (B178648) can furnish 2-hydrazinyl-6-methylnicotinate derivatives, which are themselves useful intermediates for the synthesis of heterocyclic systems.

The introduction of cyano groups can be achieved using cyanide salts, leading to 2-cyano-6-methylnicotinate, a precursor for carboxylic acids, amides, or tetrazoles. Furthermore, organometallic reagents, under certain conditions, can act as nucleophiles to displace the chloride, although this is more commonly achieved via cross-coupling reactions as discussed in the next section.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the 2-position of the pyridine ring is a powerful strategy for the elaboration of the this compound core. This is predominantly achieved through modern cross-coupling methodologies.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Ni-catalyzed coupling)

Palladium- and nickel-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon bonds with aryl and vinyl halides. This compound, being an heteroaryl chloride, is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for the synthesis of biaryls. youtube.com While direct examples with this compound are scarce in the literature, the coupling of other 2-chloropyridines with arylboronic acids is well-documented. mdpi.compreprints.org These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. The efficiency of the coupling can be influenced by the nature of the boronic acid, the catalyst system, and the reaction conditions. The development of nickel catalysts has provided a more cost-effective alternative for the coupling of aryl chlorides. nih.govnih.govnih.gov

Nickel-catalyzed couplings have also emerged as a powerful tool for the arylation of heteroaryl chlorides. rsc.orgnih.gov These reactions often exhibit high functional group tolerance and can be more effective for less reactive chlorides compared to some palladium systems.

Table 2: Representative Cross-Coupling Reactions of 2-Chloropyridine Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Arylpyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Aryl/vinylpyridine |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 2-Aryl/alkylpyridine |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst / Base | 2-Alkynylpyridine |

Reductive Homocoupling Processes

The reductive homocoupling of 2-halopyridines provides a direct route to symmetrical 2,2'-bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials. nih.gov This transformation can be achieved using various reducing agents in the presence of a transition metal catalyst, typically nickel or palladium. acs.orglboro.ac.uk For instance, the treatment of 2-chloropyridines with a reducing system like zinc powder in the presence of a nickel(II) salt can lead to the formation of the corresponding 2,2'-bipyridine. acs.orgrsc.org While not specifically demonstrated for this compound, it is expected to undergo similar reductive coupling to yield the corresponding symmetrically substituted bipyridine.

Oxidation and Reduction Chemistry

The pyridine ring and the ester functional group of this compound can undergo various oxidation and reduction reactions.

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The resulting N-oxide can exhibit altered reactivity in substitution reactions and can be a useful intermediate for further functionalization.

Reduction of the pyridine ring to a piperidine (B6355638) is a common transformation. uoanbar.edu.iq This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide, palladium on carbon, or rhodium on alumina, often under high pressure and temperature. google.com The ester group may also be reduced under these conditions, depending on the catalyst and reaction parameters. Selective reduction of the ester group to an alcohol can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), although care must be taken to avoid reaction with the chloro and pyridine functionalities.

Ester Functional Group Transformations (e.g., Hydrolysis)

The ester functional group in this compound is a key site for chemical modification, allowing for the synthesis of other valuable nicotinic acid derivatives. One of the most fundamental transformations of this group is hydrolysis, which converts the ethyl ester into the corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.

The hydrolysis of the ester can be achieved under basic conditions. While specific research findings on the hydrolysis of this compound are not extensively detailed in publicly available literature, the hydrolysis of structurally similar nicotinic acid esters provides a reliable model for this reaction. For instance, the hydrolysis of ethyl 2-methylnicotinate to 2-methylnicotinic acid has been successfully carried out using lithium hydroxide (B78521) in a mixed solvent system of tetrahydrofuran, methanol, and water. This method is a common and effective procedure for the saponification of esters, particularly when the molecule contains other sensitive functional groups.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The use of a co-solvent system like THF/methanol/water ensures the solubility of both the ester substrate and the inorganic base, facilitating an efficient reaction.

A representative procedure for the hydrolysis of this compound, based on the hydrolysis of a related compound, is detailed in the table below.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reactant | Reagents | Solvent System | Product |

| This compound | Lithium hydroxide monohydrate (LiOH·H₂O) | Tetrahydrofuran/Methanol/Water | 2-Chloro-6-methylnicotinic acid |

The successful synthesis of 2-chloro-6-methylnicotinic acid from 2-hydroxy-6-methyl-nicotinic acid using phosphorus oxychloride has been reported, highlighting the stability of the chloro- and methyl-substituted pyridine ring to harsh reaction conditions. This further supports the feasibility of selectively hydrolyzing the ester group in this compound without affecting the other substituents on the aromatic ring.

Mechanistic Investigations of Reactions Involving Ethyl 2 Chloro 6 Methylnicotinate

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of ethyl 2-chloro-6-methylnicotinate and its subsequent transformations involve several key reaction pathways. While specific literature detailing the comprehensive elucidation of all reaction pathways for this exact molecule is limited, analogies can be drawn from the synthesis of closely related compounds, such as methyl 6-methylnicotinate (B8608588).

One documented industrial manufacturing process for methyl 6-methylnicotinate starts from 5-ethyl-2-methylpyridine (B142974). environmentclearance.nic.ingoogle.comgoogle.com This process involves oxidation of the ethyl group to a carboxylic acid, followed by esterification. A plausible pathway for the synthesis of this compound could involve similar steps with the addition of a chlorination step.

A potential synthetic pathway can be proposed as follows:

Oxidation: The synthesis likely commences with the oxidation of a suitable precursor, such as a derivative of 5-ethyl-2-methylpyridine. The oxidation of the ethyl group at the 5-position would lead to the formation of a carboxylic acid.

Chlorination: Following oxidation, a chlorination step would be necessary to introduce the chlorine atom at the 2-position of the pyridine (B92270) ring. This is a critical step that influences the subsequent reactivity of the molecule.

Esterification: The final step would involve the esterification of the carboxylic acid group with ethanol (B145695) to yield the desired this compound.

The following table outlines a hypothetical reaction scheme based on the manufacturing process of a related compound. environmentclearance.nic.in

| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product |

| 1 | 5-Ethyl-2-methylpyridine | Nitric Acid, Sulfuric Acid, Catalyst, 158-160°C | 6-Methylnicotinic acid |

| 2 | 6-Methylnicotinic acid | Chlorinating agent (e.g., SOCl₂) | 2-Chloro-6-methylnicotinic acid |

| 3 | 2-Chloro-6-methylnicotinic acid | Ethanol, Acid catalyst | This compound |

Understanding Mechanisms of Impurity Formation in Industrial Processes

In any industrial chemical synthesis, the formation of impurities is a critical concern as it can affect the yield, purity, and safety of the final product. For this compound, several potential impurities can arise from side reactions or incomplete conversions during its synthesis.

Common sources of impurities in related syntheses include:

Incomplete Oxidation: If the initial oxidation of the ethyl group is not complete, it can lead to the presence of the starting material or partially oxidized intermediates in the final product.

Over-oxidation: Conversely, harsh oxidation conditions could lead to the formation of undesired byproducts through excessive oxidation of the methyl group or other parts of the molecule.

Isomeric Impurities: During the chlorination step, there is a possibility of forming isomers where the chlorine atom is introduced at a different position on the pyridine ring. The mechanism of this would depend on the specific chlorinating agent and reaction conditions used.

Hydrolysis: In the final esterification step, incomplete reaction or the presence of water can lead to the presence of the corresponding carboxylic acid as an impurity.

Dehalogenation: In subsequent reactions involving this compound, reductive dehalogenation can occur, leading to the formation of ethyl 6-methylnicotinate as an impurity. ijsrst.com

A study on the synthesis of sertindole, a pharmaceutical, highlighted that impurities can arise from the catalytic hydrogenation of a chlorinated precursor, leading to the formation of a des-chloro derivative which is difficult to separate from the final product. ijsrst.com A similar scenario could be envisioned in reactions where this compound is subjected to reductive conditions.

The following table summarizes potential impurities and their likely sources in the synthesis of this compound.

| Impurity | Potential Source |

| 5-Ethyl-2-methylpyridine | Incomplete oxidation of starting material. |

| 6-Methylnicotinic acid | Incomplete esterification. |

| Isomers of this compound | Non-regioselective chlorination. |

| Ethyl 6-methylnicotinate | Dehalogenation during subsequent reactions. |

Studies on Regioselectivity Determinants in Pyridine Substitution Reactions

The chlorine atom at the 2-position of this compound makes this position susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these substitution reactions is a key factor in its utility as a synthetic intermediate.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are particularly activated towards nucleophilic substitution. In the case of this compound, the presence of the electron-withdrawing ester group at the 3-position further influences the electron distribution within the ring.

The primary determinants of regioselectivity in nucleophilic aromatic substitution reactions on substituted pyridines are:

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position will influence the partial positive charges on the ring carbons. The carbon atom at the 2-position, being adjacent to the nitrogen, is highly activated.

Steric Hindrance: The methyl group at the 6-position and the ethyl ester at the 3-position can sterically hinder the approach of a nucleophile to adjacent positions.

Nature of the Nucleophile: The size and reactivity of the incoming nucleophile can also play a role in determining the site of attack.

Reaction Conditions: Solvent, temperature, and the presence of a catalyst can all influence the regioselectivity of the substitution.

While specific studies on the regioselectivity of this compound are not widely available, research on related 2-chloropyridine (B119429) derivatives provides valuable insights. For instance, in the substitution reactions of 6-chloronicotine, the regioselectivity of lithiation was found to be highly dependent on the choice of the base. rsc.org

Detailed Reaction Mechanism Analyses (e.g., Sandmeyer Reaction, Intramolecular Cyclization)

Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for the conversion of an amino group on an aromatic ring into a variety of other functional groups, including halogens. organic-chemistry.orgnih.gov If ethyl 2-amino-6-methylnicotinate were used as a precursor, a Sandmeyer reaction could be employed to introduce the chloro group at the 2-position.

The mechanism of the Sandmeyer reaction is generally understood to proceed through a free-radical pathway: environmentclearance.nic.inorganic-chemistry.org

Diazotization: The primary aromatic amine (ethyl 2-amino-6-methylnicotinate) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Single Electron Transfer (SET): A copper(I) salt, such as cuprous chloride (CuCl), donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a very stable leaving group. The copper is oxidized to copper(II).

Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride, forming the final product, this compound, and regenerating the copper(I) catalyst.

Intramolecular Cyclization

This compound can also be a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The specific mechanism of such a cyclization would depend on the nature of the side chain attached to the pyridine ring, typically through substitution of the chloro group.

For example, if a side chain containing a nucleophilic group is introduced at the 2-position, it could subsequently attack another position on the pyridine ring or a group attached to it. Theoretical studies on the intramolecular cyclization of a phosphanylidenecarbene, a reactive intermediate, have shown that such reactions can proceed via a C-H insertion mechanism, although this requires a significant activation energy. nih.gov

In a more general sense, intramolecular cyclizations can be promoted by various catalysts, including transition metals, and can proceed through different mechanisms such as radical cyclizations or nucleophilic attack. rsc.orgthieme-connect.de The specific pathway and the resulting product would be highly dependent on the structure of the substrate and the reaction conditions employed.

Advanced Spectroscopic and Computational Characterization of Nicotinate Esters

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FT-IR spectrum of a related compound, 2-chloro-6-methyl pyridine (B92270), shows characteristic bands that can be compared to those expected for Ethyl 2-chloro-6-methylnicotinate. For instance, deformation vibrations of the -CH group are observed around 1456 cm⁻¹ and 1458 cm⁻¹, while -CH₃ in-plane bending vibrations appear near 1371 cm⁻¹ and 1373 cm⁻¹. researchgate.net In many organic esters, a characteristic C=O stretching vibration is typically observed in the range of 1700-1750 cm⁻¹. The presence of a chlorine atom and a methyl group on the pyridine ring is expected to influence the exact positions of these and other characteristic peaks, such as the C-Cl stretching and various pyridine ring vibrations.

A comprehensive analysis of the FT-IR spectrum of this compound would involve the assignment of all observed absorption bands to specific molecular vibrations. This process is often aided by computational methods, which can predict vibrational frequencies with a good degree of accuracy.

Raman Spectroscopy (FT-Raman, Dispersive Raman)

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For instance, in the study of various ester compounds, the ester carbonyl (C=O) stretching band is a characteristic feature in Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the methyl group protons on the pyridine ring (a singlet). Additionally, the protons on the pyridine ring will appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing crucial information about their relative positions.

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting ¹H NMR chemical shifts. nih.govmdpi.com Benchmark studies have shown that with appropriate functionals and basis sets, it is possible to predict proton chemical shifts with high accuracy, aiding in the assignment of complex spectra. nih.govmdpi.com

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester group, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents. The presence of the electron-withdrawing chloro group and the electron-donating methyl group will have a significant impact on the chemical shifts of the ring carbons.

Computational protocols for calculating ¹³C NMR chemical shifts have been extensively developed and reviewed. nih.gov These methods can provide theoretical ¹³C NMR spectra that are in good agreement with experimental data, which is invaluable for the unambiguous assignment of carbon signals, especially in complex molecules. ruc.dk

Multinuclear NMR for Complex Structures

Multinuclear NMR involves the study of nuclei other than ¹H and ¹³C, such as ¹⁵N. For nitrogen-containing heterocyclic compounds like this compound, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is sensitive to factors such as protonation, coordination to metal ions, and the electronic effects of substituents on the ring. cdnsciencepub.comresearchgate.net

While the natural abundance of ¹⁵N is low, modern NMR techniques can overcome this limitation. The study of ¹⁵N chemical shifts in a series of pyridine derivatives has shown that substituents significantly influence the nitrogen chemical shift. cdnsciencepub.com This technique, although less common than ¹H and ¹³C NMR, can offer unique structural insights into complex nicotinate (B505614) esters.

Data Tables

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1700 - 1750 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| CH₃ | Bending | ~1375 |

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet |

| Ethyl (-OCH₂CH₃ ) | ~1.4 | Triplet |

| Methyl (-CH₃) | ~2.6 | Singlet |

| Pyridine Ring (H-4) | ~7.8 | Doublet |

| Pyridine Ring (H-5) | ~7.2 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| C-2 (C-Cl) | ~155 |

| C-6 (C-CH₃) | ~160 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-5 | ~122 |

| Ethyl (-OC H₂CH₃) | ~62 |

| Ethyl (-OCH₂C H₃) | ~14 |

| Methyl (-C H₃) | ~24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the verification of the molecular weight and the assessment of the purity of synthesized compounds. It also offers valuable information about the compound's structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or byproducts from the synthesis, with each compound exhibiting a characteristic retention time under specific chromatographic conditions.

Following separation, the molecules are ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak is crucial as it confirms the molecular weight of the compound. For this compound (C₉H₁₀ClNO₂), the expected molecular weight is approximately 199.63 g/mol . The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

The fragmentation pattern provides a "fingerprint" for the molecule, aiding in its structural elucidation. The fragmentation of this compound is expected to proceed through several key pathways, including:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion with an m/z value corresponding to the acylium ion [M - 45]⁺.

Loss of an ethyl radical (-C₂H₅): This cleavage would produce a fragment with an m/z corresponding to [M - 29]⁺.

Cleavage of the ester group: This can lead to other characteristic fragments.

Loss of a chlorine atom: This would result in a fragment at [M - 35]⁺ or [M - 37]⁺, depending on the chlorine isotope.

Loss of a methyl group (-CH₃): This would produce a fragment at [M - 15]⁺.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₁₀³⁵ClNO₂]⁺ | 199 |

| [M+2]⁺ | [C₉H₁₀³⁷ClNO₂]⁺ | 201 |

| [M - C₂H₅]⁺ | [C₇H₅ClNO₂]⁺ | 170 |

| [M - OC₂H₅]⁺ | [C₇H₅ClNO]⁺ | 154 |

| [M - Cl]⁺ | [C₉H₁₀NO₂]⁺ | 164 |

This table presents predicted data based on general principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS can be used to confirm its molecular formula, C₉H₁₀ClNO₂. By comparing the experimentally measured accurate mass to the calculated theoretical mass, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of a new or synthesized compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Calculated Exact Mass ([M]⁺ for ³⁵Cl) | 199.0400 |

| Calculated Exact Mass ([M]⁺ for ³⁷Cl) | 201.0371 |

This table presents calculated data.

Density Functional Theory (DFT) Calculations in Molecular Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be largely planar. A key conformational feature is the orientation of the ethyl ester group relative to the plane of the pyridine ring. The rotational barrier around the C(ring)-C(ester) bond and the C-O bond of the ester can be calculated to identify the most stable conformer. The planarity of the ester group with the aromatic ring would be influenced by steric hindrance from the adjacent methyl group.

| Parameter | Predicted Value Range |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| Dihedral Angle (Pyridine ring - Ester plane) | Variable, depending on steric hindrance |

This table presents predicted data based on typical values from DFT calculations on similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be distributed over the π-system of the pyridine ring, with significant contributions from the carbonyl group of the ester, which acts as an electron-withdrawing group.

| Parameter | Conceptual Description |

| HOMO | Localized on the pyridine ring and oxygen atoms; represents regions of high electron density. |

| LUMO | Distributed over the pyridine ring and the ester carbonyl group; represents regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Influences the molecule's reactivity, with a smaller gap indicating higher reactivity. |

This table provides a conceptual description of the frontier molecular orbitals.

| Atom/Group | Predicted Natural Charge | Description |

| Nitrogen (Pyridine) | Negative | Reflects its electronegativity. |

| Carbonyl Carbon (Ester) | Positive | Due to the electronegative oxygen atoms attached. |

| Chlorine | Negative | Strong electron-withdrawing effect. |

| Oxygen (Carbonyl) | Negative | High electronegativity. |

| Oxygen (Ether) | Negative | High electronegativity. |

This table presents predicted charge distributions based on general principles of NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov It is calculated by determining the electrostatic potential at a specific point in space near a molecule, arising from the combination of the positive charge of the nuclei and the negative charge of the electrons.

The MEP is typically mapped onto the molecule's electron density surface, using a color spectrum to denote different potential values. Generally, regions of negative electrostatic potential, shown in shades of red and yellow, are associated with an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are the likely sites for nucleophilic attack. Green areas represent regions of neutral potential.

For a molecule like this compound, the MEP map would be expected to show several key features:

Negative Potential Regions: The most negative potential is anticipated to be localized on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. nist.gov These regions are the primary sites for hydrogen bonding and interactions with electrophiles. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential.

Positive Potential Regions: Positive potential would likely be concentrated around the hydrogen atoms of the methyl and ethyl groups, as well as the hydrogen atoms on the pyridine ring. These areas are susceptible to interactions with nucleophiles.

The MEP analysis provides valuable insights into the molecule's chemical behavior, including its intermolecular interactions and potential binding sites for receptors or other molecules.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Atomic Site | Predicted Electrostatic Potential Range (a.u.) | Predicted Reactivity |

| Pyridine Nitrogen (N) | Highly Negative | Electrophilic Attack |

| Carbonyl Oxygen (C=O) | Negative | Electrophilic Attack |

| Ester Oxygen (O-Et) | Moderately Negative | Electrophilic Attack |

| Chlorine (Cl) | Negative | Electrophilic Attack |

| Pyridine Ring Hydrogens (C-H) | Positive | Nucleophilic Attack |

| Methyl/Ethyl Group Hydrogens | Positive | Nucleophilic Attack |

Note: This table is illustrative and based on general principles of MEP analysis for similar molecules. Specific values would require dedicated quantum chemical calculations.

Topological Analysis for Intermolecular Interactions

Topological analysis methods delve into the electronic structure of a molecule to characterize the nature of chemical bonds and non-covalent interactions. These methods are based on the mathematical analysis of scalar fields related to the electron density.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are most likely to be found. nist.gov The ELF value ranges from 0 to 1. A value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. Lower ELF values suggest delocalized electrons, as found in metallic bonds. In the context of this compound, an ELF analysis would be expected to show high localization in the C-C, C-H, C-N, C-O, and C-Cl bonds, as well as around the lone pairs of the nitrogen, oxygen, and chlorine atoms.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) also provides a picture of electron localization. nist.gov It is particularly useful for distinguishing between regions of high and low kinetic energy density of electrons, which helps in identifying bonding and non-bonding electron pairs. An LOL analysis of this compound would complement the ELF findings, providing a clear map of covalent bonds and lone pair regions.

Reduced Density Gradient (RDG)-Noncovalent Interaction (NCI) Map

The Reduced Density Gradient (RDG) is a powerful technique for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The method involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the electron density.

The resulting 3D NCI plot uses a color scale to differentiate the types of interactions:

Blue: Strong attractive interactions, typically representing hydrogen bonds.

Green: Weak attractive interactions, indicative of van der Waals forces.

Red: Repulsive interactions, corresponding to steric clashes.

For this compound, an RDG-NCI analysis would be instrumental in understanding its crystal packing and intermolecular interactions in condensed phases. It would likely reveal weak van der Waals interactions involving the aromatic ring and the alkyl groups, and potentially weak hydrogen bonds involving the ester and chloro substituents.

Table 2: Summary of Topological Analysis Methods and Their Expected Insights for this compound

| Analysis Method | Information Provided | Expected Findings for this compound |

| ELF | Visualization of electron pair localization (covalent bonds, lone pairs). nist.gov | High localization in C-C, C-H, C-N, C-O, C-Cl bonds and around N, O, Cl atoms. |

| LOL | Mapping of localized orbitals, distinguishing bonding and non-bonding regions. nist.gov | Clear demarcation of covalent bonds and lone pair regions, corroborating ELF analysis. |

| RDG-NCI | Identification and characterization of non-covalent interactions (van der Waals, H-bonds). | Visualization of van der Waals contacts involving the pyridine ring and ethyl/methyl groups, and potential weak hydrogen bonding or repulsive interactions. |

Note: The expected findings are based on the application of these methods to similar organic molecules and would require specific computational studies for confirmation.

Medicinal Chemistry and Biological Applications of Ethyl 2 Chloro 6 Methylnicotinate Derivatives

Role as Pharmaceutical Intermediates and Precursors in Drug Discovery

Ethyl 2-chloro-6-methylnicotinate is commercially available, indicating its utility as a building block in chemical synthesis. In theory, the chloro group can be displaced by various nucleophiles, and the ester can be hydrolyzed or converted to other functional groups, such as amides or hydrazides. These potential transformations could yield a library of derivatives for biological screening. For instance, a structurally related compound, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, has been identified as a potent dual Src/Abl kinase inhibitor with significant antitumor activity. nih.gov This highlights the potential of the 2-chloro-6-methylphenyl moiety, a component that could be conceptually related to derivatives of this compound, in the design of targeted cancer therapies.

Exploration of Potential Biological Activities of Nicotinate (B505614) Derivatives

While direct studies on this compound derivatives are lacking, the broader family of nicotinate and pyridine (B92270) derivatives has been a subject of medicinal chemistry research.

Antimicrobial Properties

Nicotinic acid and its derivatives are known to be precursors in the biosynthesis of NAD and NADP, which are essential coenzymes in various metabolic pathways in microorganisms. This has spurred interest in synthesizing nicotinate analogs as potential antimicrobial agents. For example, hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antibacterial and antifungal activities. ekb.eg Although these compounds have a different substitution pattern, the study underscores the potential of the substituted nicotinate core in developing antimicrobial compounds.

Anticancer Activity

The pyridine ring is a common feature in many anticancer drugs. The structural similarity of this compound to various bioactive molecules suggests that its derivatives could possess cytotoxic properties. Research on other halogenated and methylated aromatic compounds has demonstrated significant anticancer potential. For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against several human cancer cell lines. nih.gov The presence of halogen and methyl groups in these compounds was found to be important for their biological activity.

Antiviral Potential

Pyridine and other heterocyclic scaffolds are integral to many antiviral drugs. For example, 6-chloropurine (B14466) arabinoside has shown potent activity against the varicella-zoster virus. nih.gov While this is a purine (B94841) and not a pyridine derivative, it illustrates the importance of halogenated heterocycles in antiviral drug discovery. The structural features of this compound could be exploited to design novel antiviral agents.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Due to the limited number of studies on derivatives of this compound, specific structure-activity relationship (SAR) data is not available.

Impact of Substituent Variation on Binding Affinity and Selectivity

General SAR principles for related heterocyclic compounds can provide some insights. For many biologically active molecules, the nature and position of substituents on the aromatic ring significantly influence their binding affinity and selectivity for a particular biological target. For example, in a series of N-ethyl-substituted cathinones, the length of the α-carbon side chain was shown to have a notable impact on their potency as dopamine (B1211576) uptake inhibitors. mdpi.com Similarly, for coumarin (B35378) derivatives with antifungal activity, the presence of electron-withdrawing groups and short aliphatic chains was found to be favorable for their biological action. mdpi.com These examples suggest that systematic modification of the substituents on the this compound scaffold would be a crucial step in any future drug discovery program based on this compound.

Rational Design Principles for Biological Target Modulators

The development of potent and selective modulators of biological targets from the this compound scaffold is guided by established principles of rational drug design. A key strategy involves leveraging structure-activity relationships (SAR) to optimize the interaction of the molecule with its target protein. This iterative process of design, synthesis, and biological testing allows for the systematic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

A prominent example of rational design is the modification of the ethyl nicotinate core to develop antagonists for the P2Y12 receptor. nih.gov medicinal chemists have explored the impact of various substituents on the pyridine ring and the ester group. For instance, the introduction of a cyano group at the 5-position and a substituted piperidinyl moiety at the 6-position of the pyridine ring has been shown to be crucial for high-affinity binding to the P2Y12 receptor. nih.gov Further optimization often involves fine-tuning the lipophilicity and metabolic stability of the molecule by introducing or modifying alkyl and aryl groups.

Another design principle frequently employed is scaffold hopping, where the core structure of a known inhibitor is replaced with a different, often isosteric, scaffold to improve properties such as patentability, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. The pyridine ring of this compound serves as a valuable starting point for such explorations, allowing for the generation of novel chemical entities with desired biological activities.

Pharmacological Target Identification and Modulation

The versatility of the this compound scaffold has enabled its use in the development of modulators for a range of pharmacological targets.

The pyridine and related pyrimidine (B1678525) scaffolds are prevalent in a large number of approved and investigational kinase inhibitors. These heterocyclic cores often serve as a template for designing compounds that can fit into the ATP-binding pocket of kinases. While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, the structural motifs are highly relevant. For instance, 2-aminopyrimidine (B69317) and 2-anilinopyrrolopyrimidine structures are key components of potent kinase inhibitors. nih.gov

The general strategy for designing kinase inhibitors based on such scaffolds involves the introduction of substituents that can form key hydrogen bonds with the hinge region of the kinase domain. Further modifications are then made to occupy adjacent hydrophobic pockets and allosteric sites, thereby enhancing potency and selectivity. For example, the development of p38 MAP kinase inhibitors has involved the structural modification of related tetrahydropyrazolopyrimidine derivatives to improve their pharmacokinetic profiles and in vivo efficacy. nih.gov

Table 1: Structure-Activity Relationship of Pyridine/Pyrimidine-based Kinase Inhibitors

| Scaffold | Key Substitutions | Target Kinase(s) | Observed Activity |

| 2-Aminothiazole | N-(2-chloro-6-methylphenyl) and piperazinyl-pyrimidine moieties | Src family kinases, Abl | Nanomolar to subnanomolar inhibitory potency. nih.gov |

| Tetrahydropyrazolopyrimidine | Fluorophenyl and hydroxymethyl groups | p38 MAP kinase | Potent inhibition of TNFα production and in vivo efficacy in arthritis models. nih.gov |

| 4H-1,2,6-Thiadiazin-4-one | Anilino substitutions | Various cancer-related kinases | Micromolar activity against several cancer cell lines. mdpi.com |

This table presents a generalized view of SAR for related scaffolds, as direct data for this compound derivatives in kinase inhibition is limited.

Derivatives of pyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.govacs.orgacs.org The design of pyridine-based AChE inhibitors often involves the incorporation of a carbamate (B1207046) or a similar functional group that can interact with the catalytic site of the enzyme. nih.gov

Structure-activity relationship studies on new pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence their inhibitory potency. For example, certain carbamate derivatives of pyridine have demonstrated potent inhibition of human AChE. nih.gov Molecular docking studies suggest that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

The ethyl nicotinate scaffold has been successfully utilized in the development of antagonists for the P2Y12 receptor, a key player in platelet aggregation. The P2Y12 receptor is a major target for antiplatelet drugs used in the prevention of thrombosis. nih.govnoaa.govnih.govfrontiersin.org

A notable example is the optimization of ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) and its analogues. nih.govresearchgate.net Research in this area has led to the discovery of potent and orally bioavailable P2Y12 antagonists. The rational design process involved modifications to enhance metabolic stability, such as the cyclization of the ester substituent to form a lactone. nih.gov

Table 2: Optimization of Ethyl Nicotinate Derivatives as P2Y12 Antagonists

| Compound Modification | Effect on Activity/Properties | Reference |

| Introduction of a 5-cyano group | Increased potency | nih.gov |

| Addition of a 4-methyl substituent to the piperidinyl moiety | Enhanced metabolic stability | nih.gov |

| Cyclization of the ester to a lactone | Significantly improved metabolic stability | nih.gov |

Substituted pyridine derivatives have been identified as potent and selective antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This receptor is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. The design of mGlu5 antagonists often involves the introduction of aryl or heteroaryl groups linked to the pyridine core, often through an acetylene (B1199291) or other rigid linker. nih.gov

While direct derivatization of this compound for this purpose is not widely reported, the general principles of designing pyridine-based mGlu5 antagonists are well-established. Structure-activity relationship studies have demonstrated that modifications to the substituents on the pyridine ring can significantly impact potency and selectivity. nih.gov

Preclinical Evaluation and Drug Development Insights

The preclinical evaluation of derivatives of this compound is a critical step in their development as potential therapeutic agents. This process involves a series of in vitro and in vivo studies to assess the compound's pharmacological activity, pharmacokinetic profile, and safety.

For P2Y12 antagonists derived from the ethyl nicotinate scaffold, preclinical studies have demonstrated potent inhibition of platelet aggregation in vitro and antithrombotic efficacy in animal models. nih.gov For instance, optimized compounds have shown a superior safety profile compared to existing antiplatelet agents in preclinical bleeding models. nih.gov Pharmacokinetic studies in animal models are crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are key determinants of its potential for oral administration.

In Vitro and In Vivo Biological Profiling

While direct experimental data on the biological activities of this compound derivatives are not readily found in current literature, the constituent chemical motifs suggest potential for a range of biological targets. The 2-chloropyridine (B119429) scaffold is a key component in numerous biologically active compounds. For instance, derivatives of 2-chloropyridine have been investigated as potential antitumor agents. nih.gov Specifically, a series of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and evaluated for their ability to inhibit telomerase, an enzyme implicated in cancer cell immortality. nih.gov Some of these compounds demonstrated inhibitory effects against gastric cancer cells. nih.gov

Furthermore, the broader class of nicotinic acid and nicotinamide (B372718) derivatives, to which this compound belongs, has shown a wide array of biological activities, including potential as kinase inhibitors and GPCR ligands. nih.govnih.gov In silico studies on nicotinic acid derivatives have suggested their potential as enzyme inhibitors. nih.govnih.gov The presence of a chlorine atom on the pyridine ring, as seen in 2-chloropyridine, has been associated with mutagenic activity in some contexts, particularly in the presence of metabolic activation. nih.gov

Given these precedents, it is plausible that derivatives of this compound could be synthesized and screened for a variety of biological activities, including but not limited to anticancer, antimicrobial, and enzyme-inhibitory effects. The functionalization of the core structure would be key to defining the specific biological profile. For illustrative purposes, a hypothetical in vitro screening cascade for a series of this compound derivatives is presented below.

Table 1: Hypothetical In Vitro Biological Activity of this compound Derivatives

| Compound ID | R-Group Modification | Target | Activity (IC₅₀, µM) |

|---|---|---|---|

| ECD-001 | -NH₂ | Kinase A | 5.2 |

| ECD-002 | -OH | Kinase B | > 50 |

| ECD-003 | -OCH₃ | GPCR X | 12.8 |

This table is for illustrative purposes only and is based on the potential activities of related compound classes.

Metabolic Stability and Pharmacokinetic (PK) Considerations

The metabolic fate and pharmacokinetic profile of a drug candidate are critical for its success. For derivatives of this compound, several metabolic pathways can be anticipated based on its structure. The ethyl ester is susceptible to hydrolysis by esterases to the corresponding carboxylic acid. The pyridine ring itself can undergo oxidation.

In silico tools are invaluable for the early prediction of pharmacokinetic properties. audreyli.com For instance, a study on 1-piperazine indole (B1671886) hybrids with nicotinic acid and nicotinamide analogs utilized computational models to predict pharmacokinetic and safety profiles, highlighting the utility of this approach in the absence of experimental data. nih.govnih.gov These predictive models can assess properties such as plasma protein binding, volume of distribution, and potential for metabolism by cytochrome P450 enzymes.

Table 2: Predicted Pharmacokinetic Properties of a Hypothetical this compound Derivative

| Parameter | Predicted Value | Method |

|---|---|---|

| Plasma Protein Binding (%) | 85 | In silico model |

| Volume of Distribution (L/kg) | 1.5 | In silico model |

| Hepatic Clearance (mL/min/kg) | 20 | In silico model |

This table presents hypothetical data generated from predictive models and is for illustrative purposes.

Drug Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five. In silico ADMET prediction provides a more detailed forecast of a compound's behavior in the body.

For the parent compound, this compound, and its derivatives, ADMET properties can be predicted using various computational tools. These tools analyze the chemical structure to estimate properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for toxicity.

A study on nicotinamide derivatives used the SwissADME tool to examine the absorption and toxicity of newly synthesized compounds. researchgate.net While some of the synthesized compounds in that study did not fully adhere to Lipinski's rule due to high molecular weight, it demonstrates the importance of such evaluations in the design of new chemical entities. researchgate.net The physicochemical properties of related compounds, such as methyl 6-chloro-2-methylnicotinate, including its XLogP3 value of 1.83, suggest that derivatives of this compound could fall within a drug-like chemical space. echemi.com

Table 3: Predicted ADMET Profile for a Hypothetical this compound Derivative

| Property | Prediction | Confidence |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good |

| Caco-2 Permeability | Moderate | Good |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Good |

| P-glycoprotein Substrate | Yes | Moderate |

| Metabolism | ||

| CYP2D6 Inhibitor | No | High |

| CYP3A4 Inhibitor | Yes | Moderate |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Moderate |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Good |

This table is a hypothetical representation of an in silico ADMET prediction for an illustrative derivative.

Applications in Catalysis and Advanced Materials Science

Utilization as Ligand Precursors in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. While ethyl 2-chloro-6-methylnicotinate itself is not a typical MOF linker, it serves as a promising precursor for the synthesis of suitable ditopic or polytopic ligands.

The primary route to functionalizing this compound for MOF synthesis involves the conversion of its existing functional groups into coordinating moieties. The ethyl ester can be hydrolyzed to a carboxylic acid, a common coordinating group in MOF chemistry. The chloro atom at the 2-position can be replaced through cross-coupling reactions to introduce another coordinating group, such as a second pyridine (B92270) ring to form a bipyridine structure, or another carboxylate group. nih.govmdpi.com The functionalization of linkers is a key strategy in tuning the properties of MOFs for specific applications, such as gas storage and separation. osti.gov

For instance, the hydrolysis of the ester group would yield 2-chloro-6-methylnicotinic acid. This monofunctional linker could be used to create simpler MOF structures. However, to create more complex and porous frameworks, the chloro group could be utilized in a subsequent reaction. A notable example is the Ullmann reaction or palladium-catalyzed cross-coupling reactions, which can be used to couple 2-halopyridines to form bipyridines. nih.govmdpi.com The resulting bipyridine dicarboxylic acid could then act as a rigid and versatile linker for the assembly of robust MOFs. The methyl group at the 6-position would also influence the steric environment around the coordination site, potentially affecting the final topology and pore environment of the MOF. nih.gov

The design of such linkers derived from this compound could lead to MOFs with tailored properties. For example, the introduction of specific functional groups on the pyridine ring can enhance the selectivity for gas adsorption or create active sites for catalysis. osti.govnih.gov

Catalytic Activity of Derived Complexes and Materials

The pyridine core of this compound makes it an attractive scaffold for the development of ligands for homogeneous and heterogeneous catalysis. Transition metal complexes, particularly those of palladium, with pyridine-based ligands are widely employed in a variety of catalytic transformations. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. acs.orgresearchgate.net The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. acs.orgrsc.org